molecular formula C17H18FN3O2 B11400200 5-[(3-ethoxypropyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(3-ethoxypropyl)amino]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11400200
M. Wt: 315.34 g/mol
InChI Key: IZZKCZADYYKGGQ-RMKNXTFCSA-N
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Description

5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features an oxazole ring, a fluorophenyl group, and an ethoxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

Uniqueness

What sets 5-[(3-ETHOXYPROPYL)AMINO]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and biological activity compared to other oxazole derivatives .

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

5-(3-ethoxypropylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H18FN3O2/c1-2-22-11-3-10-20-17-15(12-19)21-16(23-17)9-6-13-4-7-14(18)8-5-13/h4-9,20H,2-3,10-11H2,1H3/b9-6+

InChI Key

IZZKCZADYYKGGQ-RMKNXTFCSA-N

Isomeric SMILES

CCOCCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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